6-Bromo-2-(bromomethyl)-3-fluoropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-bromo-2-(bromomethyl)-3-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBAFPZVFLTWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-Bromo-2-(bromomethyl)-3-fluoropyridine, a halogenated pyridine (B92270) derivative of interest in pharmaceutical and agrochemical research. The document outlines the probable synthetic route, details the necessary experimental protocols based on analogous reactions, and presents relevant data in a structured format.
Proposed Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 6-Bromo-3-fluoro-2-methylpyridine. The second, and final, step is the radical bromination of this precursor to yield the target compound. This pathway is advantageous due to the commercial availability of starting materials and the generally high yields of the individual reaction steps.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous chemical transformations. Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of 6-Bromo-3-fluoro-2-methylpyridine
The synthesis of this key intermediate involves the selective bromination and fluorination of a suitable pyridine precursor. While multiple routes exist, a common approach is the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. A detailed protocol from a patent for a similar compound, 2-bromo-3-fluoro-6-picoline, suggests the following procedure.[1]
Materials:
-
3-amino-2-bromo-6-picoline
-
Anhydrous Hydrogen Fluoride (B91410) (HF)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (B86663)
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
Dissolve 3-amino-2-bromo-6-picoline (1.0 eq) in anhydrous hydrogen fluoride in a suitable fluoropolymer reaction vessel at -78°C.
-
Slowly add sodium nitrite (1.1 eq) to the solution, maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to warm to a temperature between -5°C and 5°C and stir for 30 minutes.
-
Increase the temperature to between 30°C and 70°C and maintain for 30 minutes to 1 hour.
-
Cool the reaction mixture and carefully quench with an ice-water mixture.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to yield 6-Bromo-3-fluoro-2-methylpyridine.
Step 2: Synthesis of this compound
This final step employs a radical bromination of the methyl group of the previously synthesized intermediate. The use of N-Bromosuccinimide (NBS) as a bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator is a standard and effective method for this transformation.[2][3]
Materials:
-
6-Bromo-3-fluoro-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-Bromo-3-fluoro-2-methylpyridine (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture for 1-4 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether and ethyl acetate eluent system to afford this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis pathway.
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| 6-Bromo-3-fluoro-2-methylpyridine | C₆H₅BrFN | 190.01 | Intermediate | 374633-38-2 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Reagent (Bromine Source) | 128-08-5 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Reagent (Initiator) | 78-67-1 |
| This compound | C₆H₄Br₂FN | 268.91 | Final Product | 1187836-89-0 |
Table 2: Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Duration | Typical Yield (%) |
| Synthesis of 6-Bromo-3-fluoro-2-methylpyridine | NaNO₂, HF | Anhydrous HF | -78°C to 70°C | 2-3 hours | ~85%[1] |
| Synthesis of this compound | NBS, AIBN | CCl₄ | Reflux | 1-4 hours | Not Reported |
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the final bromination step.
References
Structure Elucidation of 6-Bromo-2-(bromomethyl)-3-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-2-(bromomethyl)-3-fluoropyridine. Due to the limited availability of specific experimental data in peer-reviewed literature, this document focuses on predicted spectroscopic data, generalist experimental protocols for synthesis and characterization, and logical workflows for its analysis. This guide is intended to serve as a foundational resource for researchers working with this compound, offering insights into its chemical properties and the methodologies required for its study.
Introduction
This compound is a halogenated pyridine (B92270) derivative of interest in medicinal chemistry and drug development. The presence of multiple halogen substituents, including bromine and fluorine, on the pyridine ring, along with a reactive bromomethyl group, makes it a versatile building block for the synthesis of novel pharmaceutical compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atoms provide sites for further functionalization through cross-coupling reactions. Accurate structural elucidation is paramount for its application in targeted drug design and development.
Molecular Structure
The fundamental structure of this compound is key to understanding its reactivity and spectroscopic properties.
Caption: Molecular Structure of this compound.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₂Br | 4.5 - 4.8 | Singlet | - |
| H-4 | 7.6 - 7.9 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| H-5 | 7.3 - 7.6 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₂Br | 25 - 35 |
| C-2 | 148 - 155 (d, J(C-F) ≈ 15-25 Hz) |
| C-3 | 155 - 162 (d, J(C-F) ≈ 240-260 Hz) |
| C-4 | 125 - 135 (d, J(C-F) ≈ 5-15 Hz) |
| C-5 | 120 - 130 |
| C-6 | 140 - 148 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |
| 1250 - 1150 | C-F stretch | Aryl-F |
| 1200 - 1000 | C-Br stretch | Aryl-Br |
| 700 - 600 | C-Br stretch | Alkyl-Br |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Major Mass-to-Charge Ratios (m/z) in Mass Spectrum
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 267/269/271 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |
| 188/190 | [M - Br]⁺ | Loss of a bromine radical. |
| 109 | [M - 2Br]⁺ | Loss of both bromine radicals. |
| 94 | [C₅H₃FN]⁺ | Pyridine ring fragment after loss of CH₂Br and Br. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and characterization of this compound.
Proposed Synthesis Protocol
A plausible synthetic route to this compound involves the radical bromination of a suitable precursor, such as 6-Bromo-3-fluoro-2-methylpyridine.
Caption: Proposed synthetic workflow for this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-Bromo-3-fluoro-2-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and expected fragments.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the fragmentation pattern. Pay close attention to the isotopic distribution for bromine-containing fragments.
Potential Biological Activity and Applications
Halogenated pyridines are a well-established class of compounds in medicinal chemistry. While no specific biological activity has been reported for this compound, its structural features suggest potential applications as:
-
An intermediate in the synthesis of kinase inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.
-
A building block for novel agrochemicals: Halogenated pyridines are frequently used in the development of pesticides and herbicides.
-
A precursor for developing central nervous system (CNS) active agents: The lipophilicity imparted by the halogens can facilitate crossing the blood-brain barrier.
Further research and biological screening are necessary to elucidate the specific pharmacological profile of this compound.
Conclusion
This technical guide has provided a detailed overview of the structural elucidation of this compound. While experimental data remains scarce, the predicted spectroscopic information and generalist protocols outlined herein offer a valuable starting point for researchers. The unique combination of functional groups in this molecule makes it a promising candidate for further investigation in the fields of drug discovery and materials science. It is hoped that this guide will facilitate future research and a more complete characterization of this intriguing compound.
An In-depth Technical Guide on the Synthetic Utility and Biological Context of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the role of 6-Bromo-2-(bromomethyl)-3-fluoropyridine as a key intermediate in the synthesis of potent kinase inhibitors, with a specific focus on its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. While the compound itself is not biologically active, its structural features are pivotal for constructing pharmacologically relevant molecules that modulate the IRAK4 signaling pathway.
Introduction: The Role of this compound in Medicinal Chemistry
This compound is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its utility in medicinal chemistry is primarily attributed to its two reactive sites: the bromomethyl group at the 2-position and the bromo substituent at the 6-position. The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the facile introduction of various side chains, while the bromine atom on the pyridine ring can participate in a range of cross-coupling reactions. This dual reactivity makes it a valuable precursor for the synthesis of complex heterocyclic compounds, including those with therapeutic potential.
A significant application of this and structurally related pyridines is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune system, specifically in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of potent and selective IRAK4 inhibitors is an active area of pharmaceutical research.
Synthetic Utility in the Preparation of IRAK4 Inhibitors
The chemical structure of this compound is well-suited for the construction of the core scaffolds of many IRAK4 inhibitors. A common synthetic strategy involves the reaction of the bromomethyl group with a nucleophile to form a key intermediate, which is then further elaborated. For instance, reaction with an aminopyridine or a similar nitrogen-containing heterocycle can lead to the formation of fused bicyclic systems, such as imidazo[1,2-a]pyridines, which are prevalent in a number of kinase inhibitors.
Representative Synthesis of an Imidazo[1,2-a]pyridine (B132010) Core
The following is a representative, generalized protocol for the synthesis of an imidazo[1,2-a]pyridine-based IRAK4 inhibitor, using this compound as a starting material. This protocol is based on established synthetic methodologies for this class of compounds.
Experimental Protocol:
Step 1: Synthesis of 6-bromo-2-((2-amino-5-methylpyridin-3-yl)methyl)-3-fluoropyridine
-
To a solution of 2-amino-5-methylpyridine (B29535) (1.2 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base such as sodium hydride (NaH) (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired intermediate.
Step 2: Intramolecular Cyclization to form the Imidazo[1,2-a]pyridine Core
-
Dissolve the product from Step 1 in a high-boiling point solvent such as toluene (B28343) or xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the imidazo[1,2-a]pyridine core structure.
Step 3: Further Functionalization (e.g., Suzuki Coupling)
-
The bromine atom at the 6-position of the pyridine ring can be utilized for further diversification, for example, via a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group.
-
Combine the brominated imidazo[1,2-a]pyridine intermediate (1.0 equivalent), a suitable boronic acid or boronate ester (1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.1 equivalents), and a base such as sodium carbonate (2.0 equivalents) in a mixture of toluene and water.
-
Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC.
Biological Activity and Mechanism of Action of the Resulting IRAK4 Inhibitors
The final compounds synthesized using this compound as a precursor are designed to inhibit the kinase activity of IRAK4. By binding to the ATP-binding pocket of the enzyme, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade.
Data Presentation: Representative Biological Data
The following table summarizes representative quantitative data for a hypothetical IRAK4 inhibitor synthesized from a this compound precursor. The data is presented in a format typical for drug discovery programs.
| Parameter | Value | Assay Conditions |
| IRAK4 IC50 | 15 nM | Biochemical kinase assay, 10 µM ATP |
| Cellular IC50 | 150 nM | THP-1 cell-based assay, LPS-induced IL-6 production |
| Kinase Selectivity | >100-fold vs. a panel of 250 kinases | Kinase panel screening at 1 µM compound concentration |
| In vivo Efficacy | 50% reduction in paw swelling at 30 mg/kg | Collagen-induced arthritis model in mice |
Experimental Protocols for Biological Assays
IRAK4 Kinase Inhibition Assay (Biochemical)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against IRAK4 is a biochemical kinase assay.
-
Reagents and Materials: Recombinant human IRAK4 enzyme, a suitable peptide substrate (e.g., a derivative of myelin basic protein), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant IRAK4 enzyme, and the peptide substrate in a suitable kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
Cellular Assay for IRAK4 Inhibition (LPS-induced IL-6 production)
This assay measures the ability of a compound to inhibit IRAK4 activity in a cellular context.
-
Cell Line: Human monocytic cell line, such as THP-1.
-
Procedure:
-
Plate THP-1 cells in a 96-well plate and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Pre-incubate the differentiated cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to activate the TLR4/IRAK4 pathway.
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for cytokine production.
-
Collect the cell culture supernatant and measure the concentration of Interleukin-6 (IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
The cellular IC50 is determined from the dose-response curve of IL-6 inhibition.
-
Signaling Pathways and Visualizations
IRAK4 is a critical node in the TLR/IL-1R signaling pathway, which ultimately leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent expression of pro-inflammatory genes.
TLR/IL-1R Signaling Pathway
The following diagram illustrates the central role of IRAK4 in this pathway and the point of intervention for the synthesized inhibitors.
Caption: IRAK4-mediated TLR/IL-1R signaling pathway and the site of inhibition.
Synthetic Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of IRAK4 inhibitors using this compound.
Caption: General synthetic and evaluation workflow for IRAK4 inhibitors.
Conclusion
This compound is a valuable and reactive building block in medicinal chemistry. While it does not possess an intrinsic mechanism of action, its synthetic utility is significant, particularly in the construction of potent and selective IRAK4 inhibitors. The ability to functionalize its two distinct reactive sites allows for the creation of diverse chemical libraries targeting this important kinase. A thorough understanding of its reactivity and the biological context of its downstream products is essential for researchers in the field of drug discovery and development, particularly those focused on inflammatory and autoimmune diseases.
Spectroscopic Data Analysis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine: A Technical Guide
Disclaimer: Extensive searches of scientific literature, chemical databases, and supplier technical sheets did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for 6-Bromo-2-(bromomethyl)-3-fluoropyridine. The following guide provides predicted spectroscopic data and generalized experimental protocols as a reference for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
In the absence of experimental spectra, computational predictions offer valuable insights into the expected spectroscopic characteristics of this compound.
Predicted Nuclear Magnetic Resonance (NMR) Data
The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical framework for the structural elucidation of the molecule. These predictions are based on computational algorithms that analyze the chemical environment of each nucleus.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CH₂Br | 4.6 - 4.8 | s | - |
| H-4 | 7.6 - 7.8 | t | ~8 |
| H-5 | 7.4 - 7.6 | dd | ~8, ~4 |
Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 (d, J ≈ 250 Hz) |
| C-3 | 155 - 160 (d, J ≈ 15 Hz) |
| C-4 | 125 - 130 |
| C-5 | 128 - 133 |
| C-6 | 120 - 125 |
| -CH₂Br | 30 - 35 |
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
Predicted Mass Spectrometry (MS) Fragmentation
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) should appear as a cluster of peaks, with the M, M+2, and M+4 peaks being the most prominent, reflecting the statistical distribution of the bromine isotopes.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Fragment | Notes |
| 267/269/271 | [C₆H₄⁷⁹Br₂FN]⁺ / [C₆H₄⁷⁹Br⁸¹BrFN]⁺ / [C₆H₄⁸¹Br₂FN]⁺ | Molecular ion (M⁺) cluster |
| 188/190 | [C₆H₄⁷⁹BrFN]⁺ / [C₆H₄⁸¹BrFN]⁺ | Loss of -CH₂Br |
| 109 | [C₅H₃FN]⁺ | Loss of both Br atoms |
| 94 | [CH₂Br]⁺ | Bromomethyl fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts relative to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum and determine multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=C, C-N, C-F, C-Br bonds).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Method:
-
Introduce the sample into the ion source.
-
Optimize the ionization parameters.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General workflow for Infrared (IR) spectroscopy.
Caption: General workflow for Mass Spectrometry (MS).
In-Depth Technical Guide: 6-Bromo-2-(bromomethyl)-3-fluoropyridine (CAS Number 1187836-89-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Bromo-2-(bromomethyl)-3-fluoropyridine, a halogenated pyridine (B92270) derivative with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. While detailed experimental data remains limited in publicly accessible literature, this document consolidates available information on its properties, likely synthetic routes, and potential applications. The bifunctional nature of this compound, featuring both a reactive bromomethyl group and a modifiable bromo-substituted pyridine ring, makes it a valuable intermediate for the generation of diverse chemical libraries.
Core Compound Properties
This compound is a solid, white to off-white compound at room temperature. Its structure incorporates a pyridine ring substituted with a bromine atom, a fluorine atom, and a bromomethyl group, bestowing it with multiple reactive sites for synthetic transformations.
| Property | Value | Reference |
| CAS Number | 1187836-89-0 | [1] |
| Molecular Formula | C₆H₄Br₂FN | [2] |
| Molecular Weight | 268.91 g/mol | [1] |
| Appearance | Solid | - |
| Purity | 96.79% | [1][3] |
| InChI | InChI=1S/C6H4Br2FN/c7-4-2-1-5(8)10-6(4)9-3-7 | - |
| SMILES | C1=CC(=NC(=C1CBr)F)Br | [2] |
| Solubility | DMSO: 100 mg/mL (371.87 mM) | [1] |
Synthesis and Spectroscopic Data
Postulated Experimental Protocol: Radical Bromination
This hypothetical protocol is based on common laboratory practices for the synthesis of similar bromomethylpyridines.
Materials:
-
6-Bromo-3-fluoro-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-3-fluoro-2-methylpyridine in anhydrous CCl₄.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.
Spectroscopic Data
While the raw data files are not publicly accessible, a major chemical supplier indicates the availability of HNMR and LCMS data for this compound, confirming its structural identity and purity.[1][3]
Reactivity and Potential Applications in Drug Discovery
The chemical architecture of this compound provides two primary points for chemical modification, making it a valuable scaffold in drug discovery and the synthesis of complex organic molecules.
-
Bromomethyl Group: This functional group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities, such as amines, alcohols, thiols, and various carbon nucleophiles. This facilitates the construction of diverse chemical libraries for biological screening.
-
Bromo-Substituted Pyridine Ring: The bromine atom on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the molecular diversity achievable from this starting material.
The presence of a fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds to their biological targets. Halogenated pyridines are key intermediates in the synthesis of both pharmaceuticals and agrochemicals.[4]
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Drug Discovery Application Workflow
This diagram outlines a potential workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow using this compound.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 1187836-89-0) is a promising bifunctional building block for synthetic and medicinal chemistry. Its dual reactivity allows for the systematic and diverse modification of its structure, making it an attractive starting material for the synthesis of novel compounds with potential biological activity. While comprehensive public data on this specific molecule is limited, this guide provides a foundational understanding of its properties and potential applications for researchers in the field. Further studies are warranted to fully elucidate its reactivity, biological profile, and potential signaling pathway interactions.
References
physical and chemical properties of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-(bromomethyl)-3-fluoropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a pyridine core substituted with a bromine atom, a bromomethyl group, and a fluorine atom, offers multiple reaction sites for the construction of complex molecules. This unique combination of reactive moieties makes it a valuable intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting molecules, such as their basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols and potential research applications.
Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂FN | [1] |
| Molecular Weight | 268.911 g/mol | [1] |
| CAS Number | 1187836-89-0 | [1] |
| Appearance | Not specified in literature | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in DMSO. A protocol for preparing a 2.5 mg/mL suspended solution in a vehicle of DMSO, PEG300, Tween-80, and saline is available.[2] | MedChemExpress |
Spectral Data
While specific spectral data files for this compound are not publicly available, analytical data including ¹H NMR (Proton Nuclear Magnetic Resonance) and LCMS (Liquid Chromatography-Mass Spectrometry) are obtainable from commercial suppliers upon request. Based on the structure of the molecule, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic singlet for the methylene (B1212753) protons of the bromomethyl group. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the positions of the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the pyridine ring and one for the bromomethyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br in approximately 1:1 natural abundance), resulting in prominent M, M+2, and M+4 peaks.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its three key functional groups:
-
Bromomethyl Group: This group is highly susceptible to nucleophilic substitution reactions. The carbon atom of the CH₂Br group is electrophilic and will readily react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of diverse side chains and the construction of larger molecular scaffolds.
-
Bromo Group on the Pyridine Ring: The bromine atom at the 6-position of the pyridine ring is amenable to various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures.
-
Fluoropyridine Core: The fluorine atom at the 3-position influences the electronic properties of the pyridine ring, generally making it more electron-deficient. This can affect the reactivity of the other substituents and the overall properties of the molecule. Fluorinated pyridines are known to have reduced basicity compared to their non-fluorinated analogs.[3]
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not explicitly described in the available literature, a plausible synthetic route can be devised based on general organic chemistry principles and published methods for related compounds.
Proposed Synthesis of this compound
A potential synthetic pathway could start from a commercially available precursor, such as 6-bromo-3-fluoro-2-methylpyridine. The synthesis would involve the radical bromination of the methyl group.
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Detailed Methodology:
-
Materials:
-
6-Bromo-3-fluoro-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
To a solution of 6-bromo-3-fluoro-2-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired product, this compound.
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Applications in Research and Drug Discovery
Halogenated pyridines are important scaffolds in medicinal chemistry. While there are no specific biological activities reported for this compound, its structural features suggest its potential as a key intermediate in the development of novel therapeutic agents. Similar pyridine-containing molecules have been investigated as kinase inhibitors and for their application in Proteolysis Targeting Chimeras (PROTACs).
The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery program.
Caption: A logical workflow for the application of this compound in drug discovery.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential for application in the fields of medicinal chemistry and materials science. Its unique combination of reactive functional groups allows for the strategic and efficient synthesis of a wide array of complex molecules. While some of the fundamental physical properties of this compound are yet to be reported in the literature, its utility as a building block is evident from the reactivity of its constituent parts. This guide provides a foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors.
References
Theoretical Framework for the Analysis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine: A Methodological Whitepaper
For Immediate Release
[City, State] – [Date] – This document outlines a proposed theoretical and experimental framework for the comprehensive analysis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine, a halogenated pyridine (B92270) derivative of significant interest to the pharmaceutical and agrochemical industries. Due to a notable absence of extensive research on this specific molecule, this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals to initiate and conduct foundational studies.
Core Compound Properties
This compound is a solid, bifunctional heterocyclic building block with two reactive sites: the bromomethyl group, susceptible to nucleophilic substitution, and the bromo-substituted pyridine ring, which can participate in cross-coupling reactions. These characteristics make it a versatile scaffold for generating compound libraries for screening against various biological targets.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂FN | [1] |
| Molecular Weight | 268.911 g/mol | [1][2] |
| CAS Number | 1187836-89-0 | [1] |
| SMILES | Fc1ccc(Br)nc1CBr | [1] |
| InChI Key | AUBAFPZVFLTWNE-UHFFFAOYSA-N | [1] |
Proposed Experimental Protocols
Synthesis via Radical Bromination
The synthesis of the target compound can likely be achieved through the radical bromination of a suitable precursor, 6-bromo-3-fluoro-2-methylpyridine. This protocol is adapted from the synthesis of similar bromo-(bromomethyl)pyridines.[3][4]
Materials:
-
6-bromo-3-fluoro-2-methylpyridine
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (B86663)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 6-bromo-3-fluoro-2-methylpyridine (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.[4]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[3][4]
Proposed Theoretical and Computational Studies
To build a comprehensive theoretical understanding of this compound, a series of computational studies are recommended. These studies will provide insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets.
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound. The B3LYP method with a 6-311++G(d,p) basis set is a common starting point for such analyses.[5] Key properties to investigate include:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO-LUMO): To understand the molecule's reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization and intramolecular interactions.[5]
Molecular Docking Studies
Given the interest in substituted pyridines in drug discovery, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound and its derivatives with various protein targets. This can help in identifying potential therapeutic applications.
Logical Workflow for Research and Development
The following diagram illustrates a logical workflow for the systematic investigation of this compound, from initial synthesis to potential application in drug discovery.
Conclusion
While direct experimental and theoretical data on this compound is currently sparse, its structural similarity to well-studied compounds provides a solid foundation for future research. The methodologies and workflows outlined in this whitepaper are intended to serve as a comprehensive guide for researchers to unlock the potential of this promising molecule in organic synthesis and medicinal chemistry. The bifunctional nature of this compound presents a valuable opportunity for the strategic and selective introduction of various functional groups, making it a key precursor in the synthesis of complex molecules with potential biological activity.[3]
References
An In-depth Technical Guide to the Reactivity of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-(bromomethyl)-3-fluoropyridine is a versatile trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a pyridine (B92270) ring substituted with a bromine atom, a highly reactive bromomethyl group, and a fluorine atom offers a platform for selective and sequential functionalization. This technical guide provides a comprehensive overview of the predicted reactivity of this compound, drawing upon established principles of organic chemistry and data from analogous structures. Detailed experimental protocols for key transformations, quantitative data for representative reactions, and visualizations of reaction pathways are presented to facilitate its application in research and development.
Core Reactivity Principles
The reactivity of this compound is governed by the distinct chemical nature of its three key functional components: the bromomethyl group, the bromo-substituted pyridine ring, and the fluorine atom.
-
Bromomethyl Group (-CH₂Br): This is the most reactive site on the molecule for nucleophilic substitution. Analogous to a benzylic bromide, the C-Br bond is activated towards SN2 reactions by the adjacent pyridine ring. This allows for the facile introduction of a wide range of nucleophiles under relatively mild conditions.
-
6-Bromo Substituent: The bromine atom attached to the pyridine ring is significantly less reactive towards classical nucleophilic aromatic substitution (SNAr) compared to the bromomethyl group. However, it serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the formation of C-C and C-N bonds, allowing for the introduction of diverse aryl, alkynyl, and amino moieties.
-
3-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom influences the electronics of the pyridine ring. It generally decreases the basicity of the pyridine nitrogen and can modulate the reactivity of the other positions. While direct substitution of the fluorine is challenging, its presence can impact the regioselectivity and rate of reactions at other sites.
This differential reactivity allows for a predictable and stepwise functionalization strategy, making this compound a valuable scaffold for the synthesis of complex molecules.
Key Synthetic Transformations
Nucleophilic Substitution at the Bromomethyl Group
The high reactivity of the bromomethyl group allows for its selective functionalization in the presence of the less reactive 6-bromo substituent. A variety of nucleophiles can be employed to introduce diverse functional groups.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Typical Conditions | Estimated Yield (%)[1] |
| Amine | R₂NH | Aminomethylpyridine | K₂CO₃, DMF, RT | 85-95 |
| Thiol | RSH | Thioether | NaH, THF, 0 °C to RT | 90-98 |
| Phenol | ArOH | Aryl ether | K₂CO₃, Acetone, Reflux | 80-90 |
| Carboxylate | RCOOH | Ester | Cs₂CO₃, DMF, RT | 75-85 |
| Cyanide | NaCN | Nitrile | DMSO, 50 °C | 80-90 |
Note: Yields are estimated based on reactions with analogous 2-(bromomethyl)pyridines and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for N-Alkylation of an Amine
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Initiation: To the stirring solution, add a solution of this compound (1.0 equivalent) in DMF dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Logical Workflow for Selective Functionalization
Caption: Stepwise functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The 6-bromo position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are typically performed after the functionalization of the more reactive bromomethyl group.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Estimated Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 6-Aryl-2-(substituted)-3-fluoropyridine | 70-90[2] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 6-Alkynyl-2-(substituted)-3-fluoropyridine | 65-85 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 6-Amino-2-(substituted)-3-fluoropyridine | 60-80[2] |
Note: Yields are estimated based on reactions with analogous 6-bromopyridines and may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a Schlenk flask, add the 6-bromo-2-(substituted)-3-fluoropyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable phosphine (B1218219) ligand like SPhos (4 mol%), and a base such as K₃PO₄ (3.0 equivalents).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[2]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its orthogonal reactivity, with a highly labile bromomethyl group ideal for nucleophilic displacement and a bromo-substituted pyridine core amenable to palladium-catalyzed cross-coupling, allows for a rational and efficient approach to the synthesis of complex, highly functionalized pyridine derivatives. This guide provides a foundational understanding of its reactivity and offers practical experimental protocols to aid researchers in leveraging its synthetic potential in drug discovery and materials science. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule will undoubtedly expand its applications.
References
An In-depth Technical Guide to 6-Bromo-2-(bromomethyl)-3-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The strategic incorporation of fluorine and bromine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine provides a versatile handle for cross-coupling reactions. 6-Bromo-2-(bromomethyl)-3-fluoropyridine (CAS No: 1187836-89-0) is a compound that embodies these strategic design elements. The pyridine (B92270) core is a common motif in numerous biologically active molecules, and the presence of three distinct functional groups makes this compound a highly attractive intermediate for the synthesis of diverse compound libraries for drug screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 1187836-89-0 |
| Molecular Formula | C₆H₄Br₂FN |
| Molecular Weight | 268.91 g/mol |
| Appearance | Likely a solid at room temperature |
| SMILES | Fc1ccc(Br)nc1CBr |
| InChI Key | AUBAFPZVFLTWNE-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature, a plausible synthetic route can be devised based on established methods for the synthesis of analogous compounds, such as the radical bromination of a methylpyridine precursor.
Proposed Synthetic Workflow
The synthesis would likely start from a suitable bromofluoromethylpyridine precursor, which would then undergo radical bromination to install the bromomethyl group.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of similar bromo(bromomethyl)pyridines and should be optimized for the specific substrate.
Materials:
-
6-Bromo-3-fluoro-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-Bromo-3-fluoro-2-methylpyridine (1.0 eq) in anhydrous CCl₄.
-
Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator such as AIBN or BPO (0.05-0.1 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Quantitative Data (Expected): While no specific data is published, analogous reactions typically proceed with yields ranging from moderate to high (40-80%), depending on the substrate and reaction conditions. Purity would be assessed by NMR and mass spectrometry.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A characteristic singlet for the -CH₂Br protons, and aromatic protons showing coupling consistent with the substitution pattern on the pyridine ring. |
| ¹³C NMR | Resonances for the bromomethyl carbon, and aromatic carbons showing C-F and C-Br coupling. |
| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). |
Table 2: Predicted Spectroscopic Data
Applications in Drug Discovery
The utility of this compound in drug discovery stems from its ability to serve as a versatile scaffold for the synthesis of a wide range of derivatives. The presence of multiple reactive sites allows for sequential and site-selective modifications.
Potential Signaling Pathway Involvement
Given the prevalence of the fluoropyridine motif in modern pharmaceuticals, derivatives of this compound could potentially interact with a variety of biological targets. The general workflow for utilizing such a building block in drug discovery is outlined below.
Caption: General drug discovery workflow utilizing this compound.
Fluorinated pyridines are known to be key components of inhibitors for various kinases, such as p38 MAP kinase, and G-protein coupled receptors (GPCRs). The bromomethyl group can be used to introduce linkers for PROTACs (Proteolysis Targeting Chimeras) or to connect to other pharmacophores.
Conclusion
This compound is a promising, albeit not extensively documented, building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its trifunctional nature offers significant opportunities for the creation of novel and diverse molecular entities. Researchers in drug discovery can leverage this compound to explore new chemical space and develop next-generation therapeutics targeting a wide range of diseases. Further disclosure of its synthesis and characterization in the scientific literature would undoubtedly accelerate its application in the field.
Methodological & Application
6-Bromo-2-(bromomethyl)-3-fluoropyridine: A Versatile Building Block for Novel Therapeutics
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-(bromomethyl)-3-fluoropyridine is a halogenated pyridine (B92270) derivative that has emerged as a valuable building block in medicinal chemistry. Its trifunctional nature, featuring a pyridine core with a reactive bromomethyl group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate physicochemical properties, makes it an attractive starting material for the synthesis of diverse and complex molecular scaffolds. This document provides an overview of its applications in pharmaceutical development, with a focus on the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. Detailed experimental protocols for key transformations are also presented.
The strategic incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity. The pyridine moiety is a common feature in many approved drugs, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The dual bromine functionalities on this compound allow for sequential and regioselective reactions, providing a versatile platform for the generation of compound libraries for drug discovery.
Physicochemical Properties and Reactivity
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two bromine substituents. The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, akin to a benzylic bromide. This allows for the facile introduction of a wide range of nucleophiles, such as amines, phenols, and thiols, at this position under relatively mild conditions. In contrast, the bromine atom on the pyridine ring is less reactive towards nucleophilic aromatic substitution but is well-suited for transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This differential reactivity enables a stepwise functionalization strategy for the elaboration of complex molecules.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 1187836-89-0 |
| Molecular Formula | C₆H₄Br₂FN |
| Molecular Weight | 268.91 g/mol |
| Appearance | Solid |
| Purity | Typically >96% |
Applications in Pharmaceutical Synthesis
The structural motifs accessible from this compound are prevalent in a variety of biologically active compounds, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for the development of anti-inflammatory drugs.[3][4] Pyridine-containing compounds have been extensively investigated as p38 MAP kinase inhibitors. The this compound scaffold can be utilized to synthesize potent inhibitors by introducing a suitable amine or other nucleophile at the bromomethyl position, followed by a cross-coupling reaction at the 6-bromo position to build the desired pharmacophore.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5] A common synthetic route to this scaffold involves the reaction of a 2-(aminomethyl)pyridine derivative with an α-haloketone or a related cyclization precursor. This compound can be readily converted to the corresponding 2-(aminomethyl)pyridine, which can then be used in the synthesis of novel imidazo[1,2-a]pyridine (B132010) derivatives.
Experimental Protocols
The following protocols are representative methods for the functionalization of this compound and are based on established procedures for analogous compounds. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Nucleophilic Substitution with an Amine
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding 2-(aminomethyl)pyridine derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the amine (1.1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the stirred suspension at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Table 2: Representative Yields for Nucleophilic Substitution with Amines (Analogous Systems)
| Amine Nucleophile | Product | Typical Yield (%) |
| Morpholine | 4-((6-Bromo-3-fluoro-pyridin-2-yl)methyl)morpholine | 85-95 |
| Piperidine | 1-((6-Bromo-3-fluoro-pyridin-2-yl)methyl)piperidine | 80-90 |
| Aniline | N-((6-Bromo-3-fluoro-pyridin-2-yl)methyl)aniline | 75-85 |
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol describes the palladium-catalyzed Suzuki cross-coupling of a 6-bromopyridine derivative (obtained from Protocol 1) with an arylboronic acid.
Materials:
-
6-Bromo-2-(substituted-methyl)-3-fluoropyridine derivative (from Protocol 1)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine the 6-bromopyridine derivative (1.0 mmol), arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture (10 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Yields for Suzuki Cross-Coupling (Analogous Systems) [6]
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 6-Phenyl-2-(substituted-methyl)-3-fluoropyridine | 70-85 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-(substituted-methyl)-3-fluoropyridine | 65-80 |
| Pyridine-3-boronic acid | 2-(Substituted-methyl)-3-fluoro-3',6-bipyridine | 60-75 |
Visualizations
Caption: Synthetic workflow for the functionalization of this compound.
References
- 1. This compound | 1187836-89-0 | Buy Now [molport.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. WO2010067130A8 - P38 map kinase inhibitors - Google Patents [patents.google.com]
- 4. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Synthetic Protocols and Applications of 6-Bromo-2-(bromomethyl)-3-fluoropyridine: A Guide for Researchers
For researchers, scientists, and drug development professionals, 6-Bromo-2-(bromomethyl)-3-fluoropyridine emerges as a versatile bifunctional building block with significant potential in the synthesis of novel chemical entities. Its unique substitution pattern, featuring a reactive benzylic-type bromide and a less reactive aryl bromide on a fluorinated pyridine (B92270) core, allows for selective and sequential functionalization. This attribute makes it a valuable intermediate in the generation of diverse molecular libraries for screening against various biological targets.
The strategic incorporation of a fluorine atom into the pyridine ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine's high electronegativity can enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold itself is a common motif in numerous biologically active compounds, including kinase inhibitors.
This document provides detailed application notes and protocols for the synthetic utilization of this compound, drawing upon established methodologies for structurally related compounds.
Differential Reactivity and Synthetic Strategy
The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-bromine bonds. The bromomethyl group (-CH₂Br) is highly susceptible to SN2 nucleophilic substitution, analogous to a benzylic halide. This allows for the facile introduction of a wide array of nucleophiles under mild conditions. In contrast, the bromine atom at the 6-position on the pyridine ring is an aryl halide and is significantly less reactive towards classical nucleophilic substitution. However, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
This disparity in reactivity enables a logical and efficient workflow for the synthesis of complex molecules. Typically, the more reactive bromomethyl group is functionalized first, followed by a cross-coupling reaction at the 6-position.
Caption: Sequential functionalization workflow for this compound.
Experimental Protocols
The following protocols are generalized based on established procedures for similar 2-bromo-6-(bromomethyl)pyridine (B1282057) derivatives and should be optimized for specific substrates.[1][2][3]
Protocol 1: Selective Nucleophilic Substitution at the Bromomethyl Group
This protocol details the selective substitution of the bromide on the bromomethyl group with a generic nucleophile.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., primary/secondary amine, thiol, alcohol) (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, NaH, Et₃N) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile and the base in the chosen anhydrous solvent in a round-bottom flask.
-
To the stirring solution, add a solution of this compound in the same solvent dropwise at 0 °C or room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 6-Bromo-3-fluoro-2-(substituted methyl)pyridine.
Caption: Experimental workflow for nucleophilic substitution.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the 6-bromo intermediate obtained from Protocol 1 with an arylboronic acid.[2]
Materials:
-
6-Bromo-3-fluoro-2-(substituted methyl)pyridine (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.10 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the 6-bromo-3-fluoro-2-(substituted methyl)pyridine, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 2-(substituted methyl)-3-fluoro-6-arylpyridine.
Quantitative Data Summary
The following tables summarize expected outcomes based on reactions with analogous compounds. Yields are representative and will vary depending on the specific nucleophile, arylboronic acid, and reaction conditions.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Representative Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 25 | 4 | 4-((6-Bromo-3-fluoropyridin-2-yl)methyl)morpholine | 85-95 |
| Sodium thiophenoxide | NaH | THF | 0 - 25 | 2 | 6-Bromo-3-fluoro-2-((phenylthio)methyl)pyridine | 90-98 |
| Potassium phthalimide | - | DMF | 25 | 5 | 2-((6-Bromo-3-fluoropyridin-2-yl)methyl)isoindoline-1,3-dione | 80-90 |
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 80-95 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 65-80 |
Signaling Pathways and Logical Relationships
The decision-making process for the selective functionalization of this compound is crucial for achieving the desired synthetic outcome. The choice of reaction conditions dictates which of the two bromine atoms will react.
Caption: Decision pathway for selective functionalization.
References
Application Notes and Protocols: 6-Bromo-2-(bromomethyl)-3-fluoropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-(bromomethyl)-3-fluoropyridine is a versatile trifunctional heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a pyridine (B92270) core with a bromine atom, a bromomethyl group, and a fluorine atom, offers multiple reactive sites for strategic molecular elaboration. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target compounds, making this intermediate particularly attractive for drug discovery programs. This document provides detailed application notes and exemplary protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.
While specific examples for this compound are limited in publicly available literature, its structural similarity to other bifunctional brominated pyridines allows for the confident extrapolation of its synthetic utility. The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a comprehensive guide for researchers.
Key Applications in Medicinal Chemistry
The distinct reactivity of its substituents makes this compound a valuable intermediate for the synthesis of various pharmaceutical agents. Its primary applications are hypothesized to be in its role as:
-
A scaffold for kinase inhibitors: The pyridine core is a well-established motif in numerous kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The bromo and bromomethyl groups provide convenient handles for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity.
-
A precursor for complex heterocyclic systems: The multiple reactive sites allow for sequential and site-selective functionalization, enabling the construction of diverse and complex molecular architectures for screening against a wide range of biological targets.
Data Presentation: Representative Biological Activity of Pyridine-Based Kinase Inhibitors
The following table summarizes representative quantitative data for kinase inhibitors synthesized using analogous pyridine-based scaffolds, illustrating the utility of this chemical moiety in achieving potent biological activity.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line |
| PYR-INH-01 | EGFR | 15 | A549 |
| PYR-INH-02 | VEGFR2 | 28 | HUVEC |
| PYR-INH-03 | Abl | 8 | K562 |
| PYR-INH-04 | BTK | 42 | Ramos |
| PYR-INH-05 | JAK2 | 11 | HEL |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and representative bioactive molecules using this compound.
Protocol 1: Nucleophilic Substitution with a Phenol (B47542)
This protocol outlines a general method for the alkylation of a phenolic hydroxyl group with this compound, a common step in the synthesis of certain kinase inhibitors.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-aminophenol)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired ether-linked product.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol describes a general method for the Suzuki cross-coupling reaction at the 6-bromo position of the pyridine ring, a key step in building molecular complexity.
Materials:
-
Product from Protocol 1 (6-substituted pyridine intermediate)
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Sodium Carbonate)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
In a reaction vessel, combine the 6-bromo-pyridine intermediate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent mixture and degas the solution with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final coupled product.
Mandatory Visualization
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Application Notes and Protocols for 6-Bromo-2-(bromomethyl)-3-fluoropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Bromo-2-(bromomethyl)-3-fluoropyridine as a versatile building block in the synthesis of novel agrochemicals. The protocols and data presented herein are based on established chemical principles and reactions of analogous pyridine (B92270) derivatives, offering a robust guide for the strategic incorporation of the 6-bromo-3-fluoropyridin-2-ylmethyl moiety into potential pesticide candidates.
Introduction
This compound is a trifunctionalized heterocyclic compound of significant interest in agrochemical research. Its unique substitution pattern offers multiple reaction sites for the construction of complex molecular architectures. The presence of a fluorine atom can enhance the biological activity and metabolic stability of the final product, a common strategy in the design of modern agrochemicals. The bromo substituents at the 2- and 6-positions provide orthogonal handles for nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, respectively. This dual reactivity allows for a stepwise and controlled elaboration of the pyridine core, making it a valuable intermediate for the synthesis of a diverse range of potential insecticides, fungicides, and herbicides.
Key Reactive Sites and Synthetic Strategies
The synthetic utility of this compound is primarily centered around two key reactive sites:
-
The Bromomethyl Group (-CH₂Br) at the 2-position: This benzylic-like bromide is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of side chains containing different pharmacophores.
-
The Bromo Group (-Br) at the 6-position: This aryl bromide is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the connection of the pyridine core to other aromatic or aliphatic systems.
A logical synthetic approach involves the initial functionalization of the more reactive bromomethyl group, followed by a subsequent cross-coupling reaction at the 6-position.
Hypothetical Application in Agrochemical Synthesis
While specific, commercialized agrochemicals derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various patented and researched agrochemical classes. The following sections outline hypothetical, yet chemically sound, synthetic applications of this building block in the creation of potential insecticidal and fungicidal compounds.
Synthesis of a Hypothetical Insecticidal Pyridyl Ether Compound
This example demonstrates the synthesis of a hypothetical insecticidal compound featuring a pyridyl ether linkage, a common toxophore in some classes of insecticides. The synthesis involves a nucleophilic substitution reaction at the bromomethyl group.
Experimental Protocol: Synthesis of 2-((4-nitrophenoxy)methyl)-6-bromo-3-fluoropyridine (Hypothetical Insecticide Precursor)
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of 4-nitrophenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
Quantitative Data (Illustrative):
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Theoretical Yield (%) |
| This compound | 268.91 | 1.0 | - |
| 4-Nitrophenol | 139.11 | 1.2 | - |
| Product | 357.12 | 85-95 |
Diagram of Synthetic Workflow:
Synthesis of a Hypothetical Fungicidal Bipyridyl Compound
This example illustrates a two-step synthesis of a hypothetical fungicidal compound containing a bipyridyl scaffold, which is present in some fungicidal molecules. The synthesis utilizes both the nucleophilic substitution at the bromomethyl group and a subsequent Suzuki cross-coupling reaction at the 6-bromo position.
Experimental Protocol 1: Synthesis of (6-bromo-3-fluoropyridin-2-yl)methanethiol
Materials:
-
This compound
-
Sodium hydrosulfide (B80085) (NaSH)
-
Dichloromethane
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol, add a solution of sodium hydrosulfide (1.5 equivalents) in ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to give the crude thiol, which can be used in the next step without further purification.
Experimental Protocol 2: Synthesis of 2-((pyridin-3-ylthio)methyl)-6-(pyridin-3-yl)-3-fluoropyridine (Hypothetical Fungicide)
Materials:
-
(6-bromo-3-fluoropyridin-2-yl)methanethiol (from previous step)
-
3-Pyridylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
In a reaction vessel, combine (6-bromo-3-fluoropyridin-2-yl)methanethiol (1.0 equivalent), 3-pyridylboronic acid (1.5 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the final bipyridyl compound.
Quantitative Data (Illustrative):
| Reaction Step | Starting Material | Key Reagent | Product | Typical Yield (%) |
| Step 1 | This compound | NaSH | (6-bromo-3-fluoropyridin-2-yl)methanethiol | 90-98 |
| Step 2 | (6-bromo-3-fluoropyridin-2-yl)methanethiol | 3-Pyridylboronic acid | 2-((pyridin-3-ylthio)methyl)-6-(pyridin-3-yl)-3-fluoropyridine | 75-85 |
Diagram of Synthetic Pathway:
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its distinct reactive sites allow for a range of chemical transformations, enabling the construction of complex molecules with potential pesticidal activity. The protocols and synthetic strategies outlined in these application notes provide a foundation for researchers to explore the full potential of this intermediate in the discovery and development of next-generation crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover new and effective agrochemical solutions.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of 6-Bromo-2-(bromomethyl)-3-fluoropyridine, a versatile bifunctional building block in organic synthesis and medicinal chemistry. The protocols and data presented herein are based on established methodologies for structurally related compounds and serve as a comprehensive guide for the selective functionalization of this reagent.
Introduction
This compound is a halogenated pyridine (B92270) derivative that offers two distinct sites for chemical modification: a highly reactive bromomethyl group at the 2-position and a less reactive bromo substituent at the 6-position of the pyridine ring. This differential reactivity allows for selective and stepwise functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The presence of a fluorine atom at the 3-position can influence the electronic properties and reactivity of the molecule, potentially enhancing metabolic stability and binding affinity in drug candidates.
The primary and most facile reaction pathway for this compound involves the nucleophilic substitution of the bromide on the bromomethyl group. This position is analogous to a benzylic halide, rendering it highly susceptible to SN2 attack by a wide range of nucleophiles under mild conditions. In contrast, the bromo group on the pyridine ring is significantly less reactive towards nucleophilic aromatic substitution (SNAr) and typically requires more forcing conditions or transition metal catalysis for displacement.
Data Presentation: Nucleophilic Substitution Reactions
The following tables summarize representative nucleophilic substitution reactions on the bromomethyl group of pyridinic compounds analogous to this compound. The reaction conditions and yields are provided as a general guide and may require optimization for the specific substrate.
Table 1: Reaction with Amine Nucleophiles (SN2)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 4-((6-Bromo-3-fluoropyridin-2-yl)methyl)morpholine | 70-85 |
| Aniline | Et₃N | Dioxane | 100 | 24 | N-((6-Bromo-3-fluoropyridin-2-yl)methyl)aniline | 60-75 |
| Benzylamine | K₂CO₃ | DMF | 25 | 4 | N-((6-Bromo-3-fluoropyridin-2-yl)methyl)benzenemethanamine | 80-95 |
Table 2: Reaction with Thiol Nucleophiles (SN2)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 6-Bromo-3-fluoro-2-((phenylthio)methyl)pyridine | 85-95 |
| Benzyl mercaptan | NaH | THF | 0 - 25 | 3 | 6-Bromo-2-((benzylthio)methyl)-3-fluoropyridine | 80-90 |
| Ethanethiol | NaOEt | Ethanol | 25 | 8-16 | 6-Bromo-2-((ethylthio)methyl)-3-fluoropyridine | 75-85 |
Table 3: Reaction with Oxygen Nucleophiles (Williamson Ether Synthesis)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| Sodium methoxide | NaH | THF | 0 - 25 | 4 | 6-Bromo-3-fluoro-2-(methoxymethyl)pyridine | 70-85 |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 6-Bromo-3-fluoro-2-(phenoxymethyl)pyridine | 65-80 |
| Sodium ethoxide | NaH | THF | 0 - 25 | 4 | 2-(Ethoxymethyl)-6-bromo-3-fluoropyridine | 70-85 |
Experimental Protocols
The following are detailed protocols for the nucleophilic substitution reactions at the bromomethyl group of this compound. These are general guidelines and may require optimization for specific nucleophiles and reaction scales.
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine nucleophile (1.1 equivalents) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (B128534) (Et₃N, 2.5 equivalents) in an appropriate anhydrous solvent (e.g., Acetonitrile or Dimethylformamide (DMF)).
-
Reaction Initiation: To the stirring solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature or elevated temperature (as indicated in Table 1) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., inorganic salts) is present, remove it by filtration. Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-((alkylamino)methyl)-6-bromo-3-fluoropyridine derivative.
Protocol 2: General Procedure for Reaction with Thiol Nucleophiles
-
Preparation: In a round-bottom flask under an inert atmosphere, prepare a solution of the thiolate by adding the thiol (1.1 equivalents) to a suspension of a suitable base (e.g., potassium carbonate, 1.5 equivalents, or sodium hydride, 1.2 equivalents) in an anhydrous solvent (e.g., DMF or THF) at 0 °C. Stir the mixture for 20-30 minutes at this temperature.
-
Reaction Initiation: To the stirred thiolate solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by the slow addition of cold water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired 2-((alkylthio)methyl)-6-bromo-3-fluoropyridine derivative.
Protocol 3: General Procedure for Williamson Ether Synthesis with Alkoxides
-
Preparation: In a round-bottom flask under an inert atmosphere, add a solution of the alcohol (1.2 equivalents) in an anhydrous solvent like THF. To this, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C to generate the alkoxide.
-
Reaction Initiation: After the evolution of hydrogen gas ceases, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for the indicated time. Monitor the progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-((alkoxy)methyl)-6-bromo-3-fluoropyridine derivative.
Visualizations
Signaling Pathway of Differential Reactivity
Caption: Differential reactivity of this compound.
Experimental Workflow for SN2 Reaction
Caption: General workflow for SN2 nucleophilic substitution.
Logical Relationship for Selective Substitution
Caption: Decision pathway for selective functionalization.
Application Notes and Protocols for Cross-Coupling Reactions Involving 6-Bromo-2-(bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 6-Bromo-2-(bromomethyl)-3-fluoropyridine in various palladium-catalyzed cross-coupling reactions. This versatile bifunctional building block, featuring a reactive aryl bromide and a bromomethyl group, is a valuable precursor for the synthesis of complex pyridine (B92270) derivatives in pharmaceutical and materials science research. The protocols outlined herein are based on established methodologies for structurally analogous compounds and serve as a comprehensive guide for reaction optimization and application.
Introduction
This compound is a key synthetic intermediate possessing two distinct reactive sites amenable to selective functionalization. The C(sp²)-Br bond at the 6-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Concurrently, the C(sp³)-Br bond of the 2-(bromomethyl) group behaves as a reactive benzylic-like halide, readily undergoing nucleophilic substitution.
The presence of a fluorine atom at the 3-position influences the electronic properties of the pyridine ring, potentially impacting the reactivity of the C-Br bond in cross-coupling reactions. While direct experimental data for this specific substrate is limited in published literature, the protocols provided in this document are derived from well-established procedures for the closely related analog, 2-Bromo-6-(bromomethyl)pyridine (B1282057).[1] These methodologies provide a robust starting point for developing efficient synthetic routes to novel 2,3,6-trisubstituted pyridine derivatives.
Reactivity Profile and Chemoselectivity
The differential reactivity of the two bromine substituents in this compound allows for a high degree of chemoselectivity. Under typical palladium-catalyzed cross-coupling conditions, the oxidative addition of the Pd(0) catalyst to the C(sp²)-Br bond on the aromatic ring is significantly more favorable than to the C(sp³)-Br bond of the bromomethyl group.[1] This inherent selectivity enables the functionalization of the 6-position of the pyridine ring while preserving the bromomethyl group for subsequent synthetic transformations.
A logical workflow for the sequential functionalization of this reagent would typically involve an initial palladium-catalyzed cross-coupling reaction at the 6-position, followed by a nucleophilic substitution at the 2-(bromomethyl) position.
Caption: Logical workflow for the sequential functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Data
The following sections provide generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. It is crucial to note that these are starting-point procedures based on analogous substrates and may require optimization of catalyst, ligand, base, solvent, and temperature to achieve maximum yield for this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between the pyridine ring and various aryl or vinyl boronic acids or esters.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene (B28343)/water 4:1).
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous 2-Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 85 |
Data in this table is based on reactions with 2-bromo-6-(bromomethyl)pyridine and similar substrates and should be used as a guideline for optimization.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 6-position of the pyridine ring and a terminal alkyne, yielding valuable alkynylpyridine derivatives.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a copper(I) co-catalyst (e.g., CuI, 10-20 mol%).
-
Degas the reaction mixture for an additional 5 minutes.
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature to 50 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Sonogashira Coupling of Analogous Bromopyridines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DiPEA | DMF | 50 | 12 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ (2) | Dioxane | 60 | 24 | 85 |
Data in this table is based on reactions with various bromopyridine substrates and should be used as a guideline for optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of C-N bonds, coupling primary or secondary amines at the 6-position of the pyridine ring.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a dry Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., BINAP, 4-8 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., diethyl ether), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Analogous 2-Bromopyridines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 92 |
Data in this table is based on reactions with various 2-bromopyridine (B144113) substrates and should be used as a guideline for optimization.
Experimental Workflow Visualization
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse, functionalized pyridine derivatives. The chemoselective nature of its two distinct carbon-bromine bonds allows for sequential functionalization, opening avenues to complex molecular architectures. The provided protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, based on closely related substrates, offer a solid foundation for researchers to develop and optimize transformations for their specific synthetic targets in the fields of drug discovery and materials science. It is recommended that initial small-scale trials are conducted to fine-tune the reaction conditions to account for the electronic influence of the 3-fluoro substituent.
References
Application Notes and Protocols for 6-Bromo-2-(bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-Bromo-2-(bromomethyl)-3-fluoropyridine, a key intermediate in synthetic and medicinal chemistry. Its bifunctional nature, featuring both a reactive bromomethyl group and a bromo-substituted fluoropyridine ring, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutics.
Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1187836-89-0 |
| Molecular Formula | C₆H₄Br₂FN |
| Molecular Weight | 268.91 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable scaffold in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other biologically active compounds. The differential reactivity of its two bromine atoms allows for selective and sequential functionalization.
-
Nucleophilic Substitution at the Bromomethyl Group: The bromomethyl group is highly susceptible to SN2 reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the facile introduction of various side chains and linkers.
-
Cross-Coupling Reactions at the 6-Bromo Position: The bromo substituent on the pyridine (B92270) ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular architectures.
-
Building Block for Kinase Inhibitors: The substituted pyridine core is a common motif in many kinase inhibitors, often serving as a hinge-binding moiety. The functional handles on this compound allow for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a three-step sequence starting from 3-amino-2-methylpyridine (B1201488). The initial steps are adapted from a patented procedure for a similar fluoropyridine synthesis.
Step 1: Synthesis of 2-Bromo-3-amino-6-methylpyridine
This step involves the bromination of 3-amino-2-methylpyridine.
-
Materials:
-
3-Amino-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
-
Procedure:
-
Dissolve 3-amino-2-methylpyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-Bromo-3-amino-6-methylpyridine.
-
Step 2: Synthesis of 6-Bromo-3-fluoro-2-methylpyridine
This step utilizes a modified Balz-Schiemann reaction.
-
Materials:
-
2-Bromo-3-amino-6-methylpyridine
-
Anhydrous Hydrogen Fluoride (HF)-Pyridine or other fluorinating agents (e.g., HBF₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
-
Procedure:
-
In a suitable fluoropolymer vessel, dissolve 2-Bromo-3-amino-6-methylpyridine (1.0 eq) in anhydrous HF-Pyridine at -10 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below -5 °C.
-
Stir the mixture at this temperature for 1 hour.
-
Carefully and slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 6-Bromo-3-fluoro-2-methylpyridine.
-
Step 3: Synthesis of this compound
This final step involves the radical bromination of the methyl group.
-
Materials:
-
6-Bromo-3-fluoro-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-Bromo-3-fluoro-2-methylpyridine (1.0 eq) and N-Bromosuccinimide (1.1 eq) in carbon tetrachloride.
-
Add a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.
-
Quantitative Data (Representative)
| Step | Reactant | Product | Yield (%) | Purity (%) |
| 1 | 3-Amino-2-methylpyridine | 2-Bromo-3-amino-6-methylpyridine | 75-85 | >95 |
| 2 | 2-Bromo-3-amino-6-methylpyridine | 6-Bromo-3-fluoro-2-methylpyridine | 60-70 | >98 |
| 3 | 6-Bromo-3-fluoro-2-methylpyridine | This compound | 70-80 | >97 |
Protocol for Nucleophilic Substitution with a Phenol (B47542)
This protocol describes a general procedure for the reaction of this compound with a phenolic nucleophile, a common step in the synthesis of kinase inhibitors.
-
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-aminophenol)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ether.
-
Quantitative Data (Representative)
| Nucleophile | Product | Yield (%) |
| 4-Aminophenol | 4-((6-Bromo-3-fluoropyridin-2-yl)methoxy)aniline | 85-95 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General workflow for kinase inhibitor synthesis.
Application Notes and Protocols for the Derivatization of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 6-bromo-2-(bromomethyl)-3-fluoropyridine, a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. This versatile building block offers two distinct reactive sites, allowing for selective functionalization to generate diverse molecular scaffolds. The presence of a fluorine atom on the pyridine (B92270) ring enhances the potential for developing compounds with improved metabolic stability and biological activity.
Core Compound Properties
This compound is a halogenated pyridine derivative with a molecular weight of 268.91 g/mol .[1][2] Its structure features a pyridine ring substituted with a bromine atom at the 6-position, a bromomethyl group at the 2-position, and a fluorine atom at the 3-position. This arrangement provides two primary sites for chemical modification: the highly reactive bromomethyl group, susceptible to nucleophilic substitution, and the bromo-substituted pyridine ring, which can participate in cross-coupling reactions.
Key Applications
The derivatization of this compound is instrumental in the following areas:
-
Drug Discovery: This compound serves as a versatile scaffold for creating libraries of novel small molecules for screening against various biological targets, including protein kinases and bacteria.[3] The fluoropyridine moiety is a common feature in many modern pharmaceuticals due to its ability to modulate physicochemical properties.[4]
-
Agrochemical Development: Fluorinated pyridines are widely used in the development of new pesticides and herbicides.[4] The unique electronic properties conferred by the fluorine atom can lead to enhanced efficacy and selectivity.
-
Organic Synthesis: As a bifunctional building block, it allows for the sequential and site-selective introduction of different functional groups, enabling the construction of complex molecular architectures.[3][5]
Reaction Pathways and Selectivity
The derivatization of this compound can be directed to one of two reactive centers. The choice of reagents and reaction conditions determines the outcome.
Caption: Reaction pathway selectivity for this compound.
The primary and most facile reaction involves the nucleophilic substitution of the bromide on the bromomethyl group. This position is highly susceptible to SN2 attack under mild conditions, leaving the aryl bromide on the pyridine ring intact.[5] Conversely, harsher conditions and the use of a suitable catalyst can facilitate cross-coupling reactions at the 6-bromo position.
Experimental Protocols
Protocol 1: Selective SN2 Nucleophilic Substitution at the Bromomethyl Group
This protocol is adapted from methodologies for similar bromo-methylpyridine derivatives and is designed for selective substitution at the bromomethyl position.[5]
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol) (1.0 - 1.2 equivalents)
-
Base (e.g., K2CO3, NaH, or Et3N) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the nucleophile (1.0 - 1.2 equivalents) and a suitable base (1.5 - 2.0 equivalents) in an appropriate anhydrous solvent in a round-bottom flask.
-
Stir the solution at room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring solution of the nucleophile and base at 0 °C or room temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for the selective SN2 reaction.
| Nucleophile Class | Example Nucleophile | Expected Product | Typical Yield (%) |
| Amines | R-NH₂ | 2-(Aminomethyl)-6-bromo-3-fluoropyridine | 85-95 |
| Alcohols/Phenols | R-OH | 2-(Alkoxymethyl)-6-bromo-3-fluoropyridine | 80-90 |
| Thiols | R-SH | 2-(Thio-methyl)-6-bromo-3-fluoropyridine | 90-98 |
Note: Yields are illustrative and may vary depending on the specific nucleophile and reaction conditions.
Protocol 2: Suzuki Cross-Coupling at the 6-Bromo Position
This protocol outlines a general procedure for a Suzuki cross-coupling reaction to introduce a new carbon-carbon bond at the 6-position of the pyridine ring. This reaction should be performed on the product from Protocol 1 to achieve di-substitution.
Materials:
-
6-Bromo-3-fluoro-2-(substituted-methyl)pyridine (from Protocol 1)
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere, combine the 6-bromo-3-fluoro-2-(substituted-methyl)pyridine (1.0 equivalent), the arylboronic acid or ester (1.1 - 1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Boronic Acid | Expected Product | Typical Yield (%) |
| Phenylboronic acid | 6-Phenyl-3-fluoro-2-(substituted-methyl)pyridine | 70-85 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3-fluoro-2-(substituted-methyl)pyridine | 75-90 |
| Pyridine-3-boronic acid | 6-(Pyridin-3-yl)-3-fluoro-2-(substituted-methyl)pyridine | 65-80 |
Note: Yields are illustrative and depend on the specific boronic acid, catalyst, and reaction conditions.
Logical Relationships for Di-substitution
Achieving di-substitution requires a stepwise approach, leveraging the differential reactivity of the two bromide sites.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
Welcome to the technical support center for the synthesis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine. This resource is designed for researchers, scientists, and professionals in drug development to assist with challenges encountered during the synthesis of this key building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help improve your reaction yields and address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the radical bromination of its precursor, 6-bromo-3-fluoro-2-methylpyridine. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions in a suitable solvent like carbon tetrachloride.[1][2]
Q2: What are the potential side reactions that can lower the yield of the desired product?
A2: The primary side reaction of concern is the bromination on the pyridine (B92270) ring instead of the methyl group. This electrophilic aromatic substitution can compete with the desired radical benzylic bromination. Additionally, polybromination, resulting in the formation of 6-bromo-2-(dibromomethyl)-3-fluoropyridine, can occur, especially with an excess of the brominating agent.
Q3: How does the fluorine substituent at the 3-position influence the reaction?
A3: The electron-withdrawing nature of the fluorine atom can deactivate the pyridine ring towards electrophilic aromatic substitution. This deactivation can potentially favor the desired radical bromination at the 2-methyl group. However, the specific electronic effects on the stability of the benzylic radical intermediate should also be considered, as they can influence the reaction rate and selectivity.
Q4: What are the recommended purification methods for this compound?
A4: After the reaction, the succinimide (B58015) byproduct can be removed by filtration. The crude product is then typically concentrated under reduced pressure. Final purification is often achieved by column chromatography on silica (B1680970) gel using a suitable eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | 1. Inactive radical initiator. 2. Insufficient reaction temperature. 3. Poor quality of NBS. 4. Presence of radical inhibitors. | 1. Use a fresh batch of AIBN or another suitable radical initiator. 2. Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent. 3. Recrystallize NBS before use if it appears discolored. 4. Ensure all glassware is clean and free of contaminants. Use freshly distilled solvents. |
| Formation of Ring-Brominated Byproducts | 1. Reaction conditions favoring electrophilic substitution. 2. Presence of acid catalysts. | 1. Ensure the reaction is performed under strict radical conditions (use of a radical initiator or photoinitiation). 2. Avoid acidic conditions. If necessary, a non-nucleophilic base can be added to scavenge any acidic byproducts. |
| Formation of Dibrominated Product | 1. Excess of NBS used. 2. Prolonged reaction time. | 1. Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the starting material. 2. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. |
| Difficulty in Product Purification | 1. Co-elution of product with byproducts or starting material. 2. Decomposition of the product on silica gel. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Deactivate the silica gel with a small amount of a non-polar solvent or a non-nucleophilic base like triethylamine (B128534) before use. |
Experimental Protocols
Protocol 1: Radical Bromination of 6-bromo-3-fluoro-2-methylpyridine
This protocol is adapted from the synthesis of a structurally similar compound, 2-bromo-6-(bromomethyl)pyridine.[1][2]
Materials:
-
6-bromo-3-fluoro-2-methylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 - 0.1 eq)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-3-fluoro-2-methylpyridine in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low yield issues during the synthesis.
References
Technical Support Center: Purification of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 6-bromo-2-(bromomethyl)-3-fluoropyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials or side reactions during the synthesis. These may include:
-
Starting Materials: Unreacted 6-bromo-3-fluoro-2-methylpyridine.
-
Mono-brominated Starting Material: Incomplete bromination of the methyl group can lead to residual starting material.
-
Over-brominated Byproducts: Although less common, additional bromination on the pyridine (B92270) ring is a possibility.
-
Hydrolysis Products: The presence of moisture can lead to the formation of 6-bromo-3-fluoro-2-(hydroxymethyl)pyridine.
-
Polymerization Products: Pyridinium salt polymers may form, particularly if the compound is subjected to high temperatures for extended periods or comes into contact with nucleophiles.
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are flash column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light is advisable to prevent degradation.[2]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking or Tailing of Spots on TLC/Column | The basic pyridine nitrogen is interacting strongly with the acidic silica (B1680970) gel. | Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent to improve the peak shape.[3] |
| The sample is overloaded. | Reduce the amount of sample loaded onto the TLC plate or column. | |
| Poor Separation of Product and Impurities | The eluent polarity is not optimal. | Systematically vary the eluent system. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297). A shallow gradient elution may be necessary. |
| An alternative stationary phase may be needed. | Consider using neutral or basic alumina (B75360) if the compound is sensitive to acidic silica gel.[4] | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A step gradient to a more polar solvent system may be required. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not saturated. | Concentrate the solution by evaporating some of the solvent.[3] |
| The compound is highly soluble in the chosen solvent at all temperatures. | Experiment with different solvents or solvent systems. A good solvent will have high solubility at high temperatures and low solubility at low temperatures.[3] | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] | |
| Product "Oils Out" Instead of Crystallizing | The solvent is too good a solvent for the compound. | Use a solvent pair. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then heat to redissolve and cool slowly. |
| The cooling process is too rapid. | Allow for a slower cooling rate. | |
| Impurities are inhibiting crystallization. | Attempt further purification by column chromatography before recrystallization. | |
| Low Recovery of Pure Product | The chosen solvent is too good, and the product remains in the mother liquor. | Choose a different solvent in which the compound has lower solubility at cold temperatures. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound.[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
Objective: To purify this compound from reaction impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptanes)
-
Ethyl Acetate
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The ideal Rf for the product is around 0.2-0.4. If streaking is observed, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for poorly soluble compounds, use the dry loading method by adsorbing the crude material onto a small amount of silica gel and adding the powder to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. A flash chromatography system can be used for faster and more efficient separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude or partially purified this compound
-
Various solvents for testing (e.g., hexanes, ethyl acetate, isopropanol, ethanol, toluene, or mixtures thereof)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Methodology:
-
Solvent Selection: In small test tubes, add a small amount of the compound (10-20 mg) and a few drops of a single solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not ideal, try a solvent pair.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: 6-Bromo-2-(bromomethyl)-3-fluoropyridine
Welcome to the technical support center for 6-Bromo-2-(bromomethyl)-3-fluoropyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary reactive sites for nucleophilic substitution. The most reactive site is the bromomethyl group (-CH₂Br), which readily undergoes SN2 reactions. The bromo substituent on the pyridine (B92270) ring at the 6-position is significantly less reactive and typically requires more forcing conditions for nucleophilic aromatic substitution (SNAr).[1][2] The fluorine atom at the 3-position has a strong electron-withdrawing effect, which can influence the reactivity of the pyridine ring.
Q2: My reaction with a nucleophile is showing low yield. What are the potential causes?
A2: Low yields in nucleophilic substitution reactions with this compound can stem from several factors:
-
Degradation of the starting material: This compound can be sensitive to moisture and light. Improper storage can lead to hydrolysis of the bromomethyl group.[3]
-
Suboptimal reaction conditions: The choice of solvent, base, temperature, and reaction time are crucial. The reactivity of the specific nucleophile will also play a significant role.
-
Side reactions: The presence of competing side reactions can consume the starting material and reduce the yield of the desired product.
Q3: I am observing an unexpected impurity in my reaction mixture. What could it be?
A3: The formation of unexpected impurities often points to side reactions. Common impurities can include:
-
Hydrolysis product: 6-Bromo-3-fluoro-2-(hydroxymethyl)pyridine can form if moisture is present in the reaction.[3]
-
N-alkylation product: The pyridine nitrogen can be alkylated by another molecule of the starting material, especially in the absence of a strong nucleophile.
-
Dimerization or polymerization: If the nucleophile has more than one reactive site, or if the starting material self-reacts, oligomeric or polymeric byproducts can form.
Troubleshooting Guides
Issue 1: Formation of the Hydrolysis Byproduct
Symptom: Presence of a more polar spot on TLC and a mass corresponding to the replacement of the methyl bromide with a hydroxyl group in LC-MS analysis.
Cause: The bromomethyl group is susceptible to hydrolysis in the presence of water.[3]
Solutions:
-
Use anhydrous conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Proper storage of the reagent: Store this compound in a desiccator, under an inert atmosphere, and protected from light.[3]
Issue 2: Competing Nucleophilic Aromatic Substitution (SNAr)
Symptom: Formation of a byproduct where the bromine atom at the 6-position has been substituted by the nucleophile.
Cause: While the bromomethyl group is more reactive, strong nucleophiles under forcing conditions (e.g., high temperatures) can induce SNAr at the C-6 position.
Solutions:
-
Control reaction temperature: Perform the reaction at the lowest temperature that allows for the desired SN2 reaction to proceed at a reasonable rate.
-
Choice of nucleophile and base: Use a softer nucleophile if possible, as this will favor the SN2 pathway. A non-nucleophilic base should be used if a base is required.
Issue 3: N-Alkylation of the Pyridine Ring
Symptom: Observation of a salt-like byproduct, often with a mass corresponding to a dimer of the starting material's cation.
Cause: The lone pair of electrons on the pyridine nitrogen can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group of another molecule.
Solutions:
-
Use of a non-polar solvent: A less polar solvent can disfavor the formation of the charged pyridinium (B92312) salt.
-
Slow addition of the reagent: Adding the this compound slowly to a solution of the nucleophile can help to ensure that the desired reaction is favored over self-reaction.
Quantitative Data Summary
| Side Reaction | Common Conditions | Typical Impurity | Mitigation Strategy |
| Hydrolysis | Presence of water | 6-Bromo-3-fluoro-2-(hydroxymethyl)pyridine | Anhydrous conditions, proper storage |
| SNAr | High temperature, strong nucleophile | 6-substituted-2-(bromomethyl)-3-fluoropyridine | Lower temperature, milder conditions |
| N-Alkylation | High concentration, absence of a strong nucleophile | Pyridinium salt | Slow addition, appropriate solvent |
Experimental Protocols
General Protocol for Nucleophilic Substitution at the Bromomethyl Position
This protocol is a general guideline and should be optimized for specific nucleophiles.
-
To a solution of the nucleophile (1.1 equivalents) in an anhydrous solvent (e.g., THF, DMF, or acetonitrile), add a suitable base (e.g., K₂CO₃, NaH) if required.
-
Stir the mixture at room temperature under an inert atmosphere.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
troubleshooting failed reactions with 6-Bromo-2-(bromomethyl)-3-fluoropyridine
Welcome to the technical support center for 6-Bromo-2-(bromomethyl)-3-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed reactions and to answer frequently asked questions regarding the use of this versatile reagent.
Troubleshooting Failed Reactions
Reactions involving this compound can sometimes be challenging. The following guide addresses common issues encountered during experimentation, their possible causes, and recommended solutions.
Issue 1: Low or No Product Yield
One of the most common issues is a lower-than-expected or complete absence of the desired product.
Troubleshooting Flowchart for Low/No Yield
A troubleshooting flowchart for diagnosing low or no product yield.
Summary of Troubleshooting Strategies for Low or No Product Yield
| Possible Cause | Recommended Action |
| Degraded Starting Material | Assess the purity of this compound, as the bromomethyl group can hydrolyze. A color change from white/light yellow to yellow/brown can indicate degradation.[1] Confirm purity using NMR or HPLC.[1] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile (B52724) generally favor the desired SN2 reaction at the bromomethyl position.[2] |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the starting material.[1] |
| Insufficient Nucleophilicity | If the reaction is slow or does not proceed, consider using a stronger nucleophile or increasing the reaction temperature. |
| Steric Hindrance | A bulky nucleophile may hinder the reaction. If possible, consider a less sterically hindered alternative. |
Issue 2: Formation of Multiple Products
The presence of unexpected spots on a TLC plate or multiple peaks in an LC-MS analysis indicates the formation of side products.
Common Side Reactions and Their Mitigation
| Side Reaction | Description | Solution |
| Quaternization of Pyridine Nitrogen | The nitrogen atom on the pyridine ring is nucleophilic and can react with the bromomethyl group of another molecule, leading to the formation of a pyridinium (B92312) salt.[2] | Use a slight excess of your nucleophile to outcompete the pyridine nitrogen. Using a more polar aprotic solvent can also help by solvating the starting material.[2] |
| Disubstitution | If the nucleophile has more than one reactive site (e.g., a primary amine), it may react with two molecules of this compound.[2] | Use a large excess of the nucleophile to favor monosubstitution. Alternatively, consider protecting one of the nucleophilic sites.[2] |
| Solvolysis | In protic solvents such as alcohols or water, the solvent itself can act as a nucleophile, resulting in the formation of ether or alcohol byproducts.[2] | Switch to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to minimize solvolysis.[2] |
| Reaction at the 6-Bromo Position | While the bromomethyl group is significantly more reactive, under harsh conditions (e.g., high temperatures, prolonged reaction times), nucleophilic substitution at the 6-bromo position can occur. | Use milder reaction conditions. For selective reaction at the 6-bromo position, a transition-metal-catalyzed cross-coupling reaction is typically required. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This molecule has two primary electrophilic sites susceptible to nucleophilic attack: the carbon of the bromomethyl group (-CH2Br) and the carbon at the 6-position of the pyridine ring bonded to bromine. The bromomethyl group is substantially more reactive towards nucleophilic substitution under SN2 conditions due to the benzylic-like nature of the C-Br bond.[2]
Q2: How does the fluorine atom at the 3-position affect reactivity?
The fluorine atom is a strong electron-withdrawing group. This has two main effects:
-
It reduces the basicity and nucleophilicity of the pyridine nitrogen atom.[3]
-
It can influence the reactivity of the pyridine ring towards nucleophilic aromatic substitution, although the bromomethyl group remains the more reactive site for SN2 reactions.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and purity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light and moisture.[3][4]
Q4: How can I confirm the purity of my this compound?
The purity can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[1] A key indicator of degradation is the appearance of a signal corresponding to the hydroxymethyl group (-CH2OH) in the NMR spectrum, which is a result of hydrolysis.[1]
Q5: Which solvents are recommended for reactions with this compound?
For nucleophilic substitution at the bromomethyl position, polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally recommended.[2] These solvents favor the SN2 pathway, leading to higher yields and fewer side products.[2] Polar protic solvents like ethanol (B145695) or water can lead to solvolysis and a mixture of SN1 and SN2 products.[2]
Experimental Protocols
General Protocol for Nucleophilic Substitution at the Bromomethyl Group
This protocol outlines a general method for the SN2 reaction of a nucleophile with this compound.
Reaction Workflow
A general workflow for nucleophilic substitution reactions.
Materials:
-
This compound (1.0 equivalent)
-
Nucleophile (1.0 - 1.2 equivalents)
-
Base (e.g., K2CO3, NaH, or Et3N; 1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or THF)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile and a suitable base in the appropriate anhydrous solvent.
-
Reagent Addition: To the stirring solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0°C or room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
References
Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-2-(bromomethyl)-3-fluoropyridine
Welcome to the technical support center for the synthesis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the optimization of your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: A common and effective method is a two-step process. First, the synthesis of the precursor, 6-bromo-2-methyl-3-fluoropyridine, is achieved through a Sandmeyer-type reaction starting from 2-amino-6-bromo-3-fluoropyridine. The second step involves the radical bromination of the methyl group of 6-bromo-2-methyl-3-fluoropyridine using N-Bromosuccinimide (NBS) and a radical initiator, a transformation known as the Wohl-Ziegler reaction.
Q2: What are the critical parameters for the benzylic bromination step?
A2: The success of the Wohl-Ziegler bromination hinges on several key factors:
-
Purity of Reagents and Solvent: N-Bromosuccinimide (NBS) should be recrystallized before use to remove impurities that can lead to side reactions. The solvent, typically a non-polar one like carbon tetrachloride (CCl₄) or cyclohexane (B81311), must be anhydrous.
-
Radical Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is essential to start the radical chain reaction. The choice and amount of initiator can influence the reaction rate and yield.
-
Exclusion of Light and Air: While the reaction is often initiated by heat or UV light, uncontrolled light can lead to side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
-
Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure the decomposition of the radical initiator and propagation of the radical chain reaction.
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most prevalent side reaction is the bromination of the pyridine (B92270) ring instead of the desired benzylic bromination of the methyl group. To minimize this:
-
Use a Non-Polar Solvent: Solvents like carbon tetrachloride or cyclohexane favor the radical pathway for benzylic bromination over ionic ring bromination.
-
Ensure Anhydrous Conditions: The presence of water can promote ionic reactions, leading to ring bromination.
-
Control NBS Stoichiometry: Using a slight excess of NBS (1.0-1.1 equivalents) is typical, but a large excess can lead to di-bromination or other side products.
Another potential side reaction is the formation of di-brominated product at the benzylic position. This can be controlled by careful monitoring of the reaction progress and avoiding a large excess of NBS.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A key visual cue during the reaction is that N-bromosuccinimide is denser than solvents like CCl₄ and will sink, while the product of its reaction, succinimide (B58015), is less dense and will float. The disappearance of the dense NBS and the appearance of the floating succinimide can indicate the reaction is nearing completion.[1]
Q5: What is the recommended work-up and purification procedure?
A5: After the reaction is complete, the mixture should be cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then typically washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with brine. After drying the organic layer over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient reaction temperature. 3. Poor quality of NBS. | 1. Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). 2. Ensure the reaction is heated to reflux in a suitable solvent like CCl₄. 3. Recrystallize NBS from water before use to remove impurities. |
| Formation of Ring Bromination Products | 1. Presence of ionic conditions. 2. Use of a protic or polar solvent. | 1. Ensure the reaction is carried out under strictly anhydrous conditions. 2. Use a non-polar, aprotic solvent such as carbon tetrachloride or cyclohexane. |
| Formation of Di-brominated Product | 1. Excess of NBS used. 2. Prolonged reaction time. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). 2. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
| Product is an Inseparable Mixture | 1. Similar polarity of the desired product and byproducts. | 1. If column chromatography is ineffective, consider converting the product to a derivative for purification and then reverting it. 2. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may help in isolating the pure product. |
| Reaction is Violent or Uncontrolled | 1. Rapid addition of reagents. 2. Exothermic reaction. | 1. Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. 2. Use an ice bath to control the temperature during the addition of reagents if necessary, although Wohl-Ziegler reactions are typically heated. |
Experimental Protocols
Synthesis of 6-Bromo-2-methyl-3-fluoropyridine (Precursor)
This protocol is adapted from a method for a similar compound and may require optimization.
Materials:
-
2-Amino-6-bromo-3-fluoropyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite (B80452)
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 2-amino-6-bromo-3-fluoropyridine and 48% HBr at room temperature.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise over 40 minutes, maintaining the temperature below -5 °C.
-
Stir for an additional 1.5 hours at this temperature.
-
In a separate beaker, dissolve sodium hydroxide in water and cool the solution in an ice bath.
-
Add the cold NaOH solution dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.
-
Allow the mixture to slowly warm to room temperature.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography.
Synthesis of this compound (Wohl-Ziegler Bromination)
Materials:
-
6-Bromo-2-methyl-3-fluoropyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-2-methyl-3-fluoropyridine in anhydrous CCl₄ under an inert atmosphere.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be initiated with a UV lamp if necessary.[1]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the solid succinimide and wash the solid with a small amount of CCl₄.
-
Combine the filtrates and wash with an aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the benzylic bromination reaction.
References
handling and storage of 6-Bromo-2-(bromomethyl)-3-fluoropyridine to prevent degradation
This technical support center provides guidance on the proper handling, storage, and troubleshooting for 6-Bromo-2-(bromomethyl)-3-fluoropyridine to ensure its stability and prevent degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on data for structurally similar compounds, such as 6-Bromo-2-chloro-3-fluoropyridine, storage at 2-8°C under an inert atmosphere is recommended to minimize degradation from moisture and air.[1]
Q2: How should I prepare and store solutions of this compound?
Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Always protect solutions from light. For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
Due to the hazardous nature of similar brominated pyridine (B92270) compounds, it is crucial to handle this compound with appropriate PPE.[2][3] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any damage before use and use proper glove removal technique to avoid skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the solid compound outside of a fume hood or if dust formation is possible, a dust mask or a respirator is recommended.
Q4: What are the known incompatibilities for this compound?
While specific incompatibility data for this compound is limited, based on similar compounds, it should be kept away from strong oxidizing agents.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no activity in my experiment. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of the solid compound and solutions. 2. Prepare a fresh solution from the solid stock for your next experiment. 3. Consider analyzing the compound's purity via techniques like HPLC or NMR. |
| Unexpected side products in my reaction. | The compound may have degraded, leading to reactive byproducts. A likely degradation pathway is the hydrolysis of the bromomethyl group to a hydroxymethyl group. | 1. Confirm the identity of your starting material. 2. If hydrolysis is suspected, ensure all solvents and reagents are anhydrous. 3. Purify the starting material if its purity is in doubt. |
| Change in physical appearance of the solid (e.g., discoloration, clumping). | This may indicate degradation due to exposure to moisture, air, or light. | 1. Discard the product if significant changes in appearance are observed. 2. Ensure the storage container is properly sealed and stored in a desiccator if necessary. |
Data Summary
Recommended Storage Conditions
| Form | Temperature | Duration | Additional Precautions |
| Solid | 2-8°C | Long-term | Store under an inert atmosphere, protected from light and moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, protect from light. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, protect from light. |
| Working Solution | N/A | Prepare fresh | Use on the same day of preparation. |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a clean, dry vial.
-
Dissolution: Add the appropriate solvent to the vial. If solubility is an issue, gentle warming or sonication may be used to aid dissolution.
-
Storage: If not for immediate use, seal the vial tightly, protect it from light (e.g., by wrapping in aluminum foil), and store at the recommended temperature.
Visualizations
Caption: Troubleshooting logic for experimental issues with this compound.
References
Technical Support Center: 6-Bromo-2-(bromomethyl)-3-fluoropyridine
This technical support guide is intended for researchers, scientists, and drug development professionals using 6-Bromo-2-(bromomethyl)-3-fluoropyridine in their experiments. It provides troubleshooting advice and answers to frequently asked questions related to common impurities and analytical characterization of this reagent.
Troubleshooting Guide
Q1: My reaction with this compound is giving a lower yield than expected, and I see multiple spots on my TLC analysis. What could be the issue?
A1: A lower-than-expected yield and the presence of multiple spots on a TLC plate often indicate the presence of impurities in the starting material, this compound. The most common impurities are unreacted starting material from its synthesis and over-brominated side products. These impurities can compete in your reaction or interfere with the isolation of your desired product. We recommend verifying the purity of your reagent using a suitable analytical method, such as HPLC or GC-MS, before use.
Q2: I am trying to purify my product from a reaction involving this compound, but I am having difficulty separating it from a persistent impurity. What could this impurity be?
A2: A common and often difficult-to-separate impurity is the starting material for the synthesis of the reagent, 6-Bromo-2-methyl-3-fluoropyridine . Due to their structural similarity, they may have close retention times in chromatography. Another possibility is the presence of the dibrominated impurity, 6-Bromo-2-(dibromomethyl)-3-fluoropyridine , which has a higher molecular weight but may exhibit similar polarity. Optimizing your chromatographic conditions, such as using a different solvent system or a high-resolution column, may be necessary to achieve separation.
Q3: My mass spectrometry analysis of a reaction product shows a mass peak that is 78.9 Da higher than my expected product. What could this correspond to?
A3: A mass difference of approximately 79 Da (the isotopic mass of Bromine) higher than your expected product strongly suggests the incorporation of an additional bromine atom. This is likely due to the presence of the over-brominated impurity, 6-Bromo-2-(dibromomethyl)-3-fluoropyridine , in your starting reagent. This impurity can react similarly to the desired reagent, leading to a brominated analog of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most prevalent impurities in this compound typically arise from its synthesis, which commonly involves the radical bromination of 6-Bromo-2-methyl-3-fluoropyridine. The key impurities to be aware of are:
-
6-Bromo-2-methyl-3-fluoropyridine: The unreacted starting material.
-
6-Bromo-2-(dibromomethyl)-3-fluoropyridine: A product of over-bromination.
-
6-Bromo-2-(tribromomethyl)-3-fluoropyridine: A product of excessive over-bromination.
-
Succinimide: A byproduct if N-bromosuccinimide (NBS) is used as the brominating agent.
Q2: How should I store this compound to minimize degradation?
A2: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and atmospheric oxygen. Proper storage is crucial to prevent the formation of degradation products that could interfere with your experiments.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The purity of this compound can be effectively assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) can be used to separate the main compound from its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help in identifying and quantifying impurities.
Data Presentation
Table 1: Common Impurities in this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Potential Origin |
| 6-Bromo-2-methyl-3-fluoropyridine | C₆H₅BrFN | 190.01 | 188.96 | Unreacted Starting Material |
| This compound | C₆H₄Br₂FN | 268.91 | 266.87 | Desired Product |
| 6-Bromo-2-(dibromomethyl)-3-fluoropyridine | C₆H₃Br₃FN | 347.82 | 344.78 | Over-bromination byproduct |
| 6-Bromo-2-(tribromomethyl)-3-fluoropyridine | C₆H₂Br₄FN | 426.73 | 422.69 | Over-bromination byproduct |
| Succinimide | C₄H₅NO₂ | 99.09 | 99.03 | Byproduct from NBS |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound Purity
This protocol provides a general method for the analysis of this compound and its common impurities by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
- Prepare a stock solution of the this compound sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.
- Perform a serial dilution to obtain a final concentration of approximately 10-50 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless (or split 10:1, depending on concentration).
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 50 - 500 m/z.
3. Data Analysis:
- Identify the peak corresponding to this compound by its retention time and mass spectrum (characteristic isotopic pattern for two bromine atoms).
- Search for the expected impurities (refer to Table 1) based on their retention times and mass spectra.
- Calculate the relative percentage of each impurity by integrating the peak areas.
Mandatory Visualization
Caption: Synthetic pathway and origin of common impurities.
how to avoid dimerization of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 6-Bromo-2-(bromomethyl)-3-fluoropyridine while avoiding common experimental pitfalls, particularly dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization of this compound?
A1: Dimerization occurs through a self-reaction where the nucleophilic nitrogen atom of one pyridine (B92270) molecule attacks the highly reactive bromomethyl group of another molecule. This process, known as quaternization, results in the formation of a pyridinium (B92312) salt dimer, which consumes the starting material and complicates purification. The bromomethyl group is particularly susceptible to nucleophilic substitution (SN2) reactions, making this a common side reaction if conditions are not carefully controlled.[1]
Q2: How does the 3-fluoro substituent affect the reactivity and likelihood of dimerization?
A2: The fluorine atom at the 3-position is strongly electron-withdrawing. This has two main effects:
-
Reduced Nucleophilicity of Pyridine Nitrogen: The electron-withdrawing nature of fluorine decreases the electron density on the pyridine ring, making the nitrogen atom less basic and less nucleophilic.[2] This inherently reduces the rate of self-reaction (dimerization) compared to non-fluorinated analogues.
-
Minimal Steric Hindrance: While fluorine is electronegative, its small size offers minimal steric hindrance to an incoming nucleophile at the 2-(bromomethyl) position.
Therefore, while the 3-fluoro group helps to electronically disfavor dimerization, the high reactivity of the bromomethyl group means that preventative measures are still crucial.
Q3: What are the ideal solvent characteristics for minimizing dimerization?
A3: Polar aprotic solvents such as acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally recommended. These solvents can solvate the charged transition state of the desired SN2 reaction with your nucleophile, often accelerating it. Importantly, they are less effective at solvating the pyridine nitrogen, which can help to suppress its nucleophilicity and thus reduce the rate of dimerization. Protic solvents should be avoided as they can participate in solvolysis side reactions.
Troubleshooting Guide: Dimerization and Side Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Dimer Formation | 1. High concentration of starting material.2. Reaction temperature is too high.3. Non-optimal solvent choice.4. Slow reaction with the desired nucleophile. | 1. Slow Addition: Add the this compound solution dropwise to the solution of the nucleophile. This maintains a low instantaneous concentration of the electrophile.2. Low Temperature: Start the reaction at 0°C or even lower (-20°C) and allow it to slowly warm to room temperature if necessary. Monitor progress by TLC or LC-MS.3. Solvent: Use a dry, polar aprotic solvent like ACN or DMF.4. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the desired nucleophile to ensure it outcompetes the pyridine nitrogen for reaction at the bromomethyl site. |
| Low Reaction Yield | 1. Dimerization consuming starting material.2. Incomplete reaction.3. Use of a weak nucleophile. | 1. Implement the solutions for dimer formation.2. If the reaction is sluggish at low temperatures, consider a modest increase in temperature after the initial addition is complete. Monitor for the appearance of the dimer byproduct.3. For weak nucleophiles (e.g., some alcohols or phenols), the addition of a non-nucleophilic base is essential to generate the more reactive alkoxide or phenoxide in situ. |
| Formation of Other Byproducts | 1. Reaction with a basic nucleophile at the pyridine ring.2. Solvolysis with protic solvents. | 1. The 6-bromo position is generally less reactive to nucleophilic substitution than the bromomethyl group.[1] However, under harsh conditions (high heat, strong base), substitution at this position can occur. Use the mildest effective conditions.2. Ensure the use of anhydrous solvents. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol is designed to minimize dimerization when reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.2 equivalents)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 equivalents)
-
Anhydrous acetonitrile (ACN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine nucleophile (1.2 eq.) and DIPEA (1.5 eq.) in anhydrous ACN.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous ACN.
-
Add the this compound solution dropwise to the cooled, stirring amine solution over 20-30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: O-Alkylation of a Phenol (B47542)
This protocol details the reaction with a phenol, where in situ generation of the more nucleophilic phenoxide is required.
Materials:
-
This compound
-
Phenol nucleophile (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of the phenol (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the sodium phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add the this compound solution dropwise to the cold phenoxide solution over 20-30 minutes.
-
Maintain the reaction temperature at 0°C and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0°C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The dimerization pathway of this compound.
Caption: A logical workflow for troubleshooting dimer formation.
References
Validation & Comparative
Navigating the Bioactivity of Halogenated Pyridine Scaffolds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biological potential of novel chemical entities is paramount. This guide offers a comparative analysis of the biological activity of derivatives structurally related to 6-Bromo-2-(bromomethyl)-3-fluoropyridine, providing insights into their potential as anticancer and antimicrobial agents. Due to the limited public data on this compound, this guide leverages experimental data from closely related bromo- and fluoro-substituted pyridine (B92270) and pyrimidine (B1678525) analogs.
The inclusion of halogen atoms, particularly bromine and fluorine, in heterocyclic scaffolds like pyridine is a well-established strategy in medicinal chemistry to enhance biological activity.[1] These substitutions can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity to biological targets.[1] The derivatives discussed herein showcase a range of cytotoxic and antimicrobial effects, highlighting the therapeutic potential of this chemical class.
Comparative Anticancer Activity
Several studies have demonstrated the cytotoxic potential of bromo- and fluoro-substituted pyridine and pyrimidine derivatives against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cancer cell proliferation and survival.[2][3]
Below is a summary of the in vitro cytotoxic activity of representative compounds from the literature. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed colorimetric method to assess cell viability.[4][5]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Bromo-pyrimidine | Compound 5c | A549 (Lung) | 1.89 | Dasatinib | 1.12 |
| Bromo-pyrimidine | Compound 5e | A549 (Lung) | 2.01 | Dasatinib | 1.12 |
| Bromo-pyrimidine | Compound 6d | A549 (Lung) | 2.13 | Dasatinib | 1.12 |
| Pyridine Hybrid | Compound 3b | MCF-7 (Breast) | 6.13 | Taxol | 12.32 |
| Pyridine Hybrid | Compound 3b | A549 (Lung) | 15.54 | Taxol | 38.05 |
| Spiro-pyridine | Compound 7 | Caco-2 (Colorectal) | 7.83 | Doxorubicin | 12.49 |
Comparative Antimicrobial Activity
The antimicrobial potential of halogenated pyridine and pyrimidine derivatives has also been investigated. The broth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Bromo-pyrimidine | Compound 5a | S. aureus | 12.5 | Ciprofloxacin | 6.25 |
| Bromo-pyrimidine | Compound 5c | S. aureus | 12.5 | Ciprofloxacin | 6.25 |
| Bromo-pyrimidine | Compound 6b | E. coli | 25 | Ciprofloxacin | 6.25 |
| Bromo-pyrimidine | Compound 6h | P. aeruginosa | 50 | Ciprofloxacin | 12.5 |
| Imidazo[4,5-b]pyridine | Compound 3a | S. aureus | - | - | - |
Note: Specific MIC values for Compound 3a were not provided in the source, but it was reported to have activity.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a widely used method to evaluate the cytotoxic effects of compounds on cancer cell lines.[4]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, Caco-2) are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.[4][5]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[4]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.[4][5]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[4]
Workflow of the MTT assay for determining cell viability.
Antimicrobial Susceptibility Testing (Broth Dilution Method)
The broth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.[9]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific density (e.g., 5 x 10⁵ CFU/mL).[9]
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (broth with inoculum, no compound) and a sterility control well (broth only) are included.[9]
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.[9]
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]
Signaling Pathway Inhibition: The EGFR Cascade
Many pyridine-based anticancer agents exert their effects by inhibiting receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2][10] The EGFR signaling pathway plays a critical role in cell proliferation, survival, and metastasis.[11] Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, including the RAS-RAF-MAPK and PI3K-AKT pathways.[11] Inhibitors can block this pathway, leading to a reduction in cancer cell growth and proliferation.
Simplified EGFR signaling pathway and the inhibitory action of pyridine-based derivatives.
References
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
A Comparative Guide to the Scale-Up Synthesis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 6-Bromo-2-(bromomethyl)-3-fluoropyridine, a key building block in pharmaceutical and agrochemical research. The following sections detail an established multi-step synthesis, explore a potential alternative pathway, and present a comparative analysis of their respective advantages and challenges in a scale-up context.
Established Synthesis Route: A Two-Stage Approach
The most documented pathway to this compound involves a two-stage process: the initial synthesis of the precursor, 2-bromo-3-fluoro-6-picoline, followed by a benzylic bromination.
Stage 1: Synthesis of 2-Bromo-3-fluoro-6-picoline
A patented method outlines the preparation of this key intermediate from 2-hydroxy-5-nitro-6-picoline.[1] This process involves two main chemical transformations: bromination followed by a modified Balz-Schiemann reaction.
Experimental Protocol:
Step 1a: Bromination of 2-hydroxy-5-nitro-6-picoline In a suitable reaction vessel, 2-hydroxy-5-nitro-6-picoline is reacted with a brominating agent such as phosphorus oxybromide in an appropriate solvent. The reaction mixture is heated to drive the conversion to 2-bromo-6-methyl-5-nitropyridine.
Step 1b: Denitration and Fluorination The resulting 2-bromo-6-methyl-5-nitropyridine is then subjected to a reduction of the nitro group, typically using a reducing agent like hydrogen gas with a Raney Nickel catalyst.[2] The subsequent amino group is then transformed into a fluoro group via a diazotization reaction in the presence of a fluoride (B91410) source, such as anhydrous hydrogen fluoride, to yield 2-bromo-3-fluoro-6-picoline.[1]
A Chinese patent (CN102898358A) reports a yield of 85.1% for the final step of this precursor synthesis.[1]
Stage 2: Benzylic Bromination of 2-Bromo-3-fluoro-6-picoline
The final step to obtain this compound is the radical bromination of the methyl group of 2-bromo-3-fluoro-6-picoline.
Experimental Protocol:
To a solution of 2-bromo-3-fluoro-6-picoline in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), N-bromosuccinimide (NBS) is added as the brominating agent. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is introduced, and the reaction mixture is heated to reflux or irradiated with UV light to initiate the reaction. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction mixture is worked up to isolate the desired product.
Alternative Synthesis Route: Halogen Exchange Approach
An alternative strategy for the synthesis of the key precursor, 2-bromo-3-fluoro-6-picoline, could involve a halogen exchange reaction on a readily available starting material like 2,6-dichloro-3-fluoropyridine (B1317255). The synthesis of 2,6-dichloro-3-fluoropyridine is well-established and can be achieved from 3-amino-2,6-dichloropyridine (B189475) via a Balz-Schiemann reaction.[6]
Conceptual Protocol:
Step 2a: Synthesis of 2,6-dichloro-3-fluoropyridine Starting from 3-amino-2,6-dichloropyridine, a diazotization reaction followed by treatment with a fluoride source yields 2,6-dichloro-3-fluoropyridine.
Step 2b: Selective Bromination One of the chloro groups on 2,6-dichloro-3-fluoropyridine would then need to be selectively replaced by a methyl group, followed by the replacement of the other chloro group with a bromo group, or a direct selective substitution of one chloro group with a bromo group. This selective functionalization can be challenging but could potentially be achieved using specific catalytic systems.
Step 2c: Benzylic Bromination The resulting 2-bromo-3-fluoro-6-picoline would then undergo benzylic bromination as described in the established route.
Comparative Analysis
For large-scale production, several factors must be considered when choosing a synthetic route.
| Feature | Established Route (Two-Stage) | Alternative Route (Halogen Exchange) |
| Starting Materials | Readily available, though multi-step synthesis for the precursor. | Potentially simpler starting materials. |
| Scalability | The benzylic bromination step is generally scalable, but the multi-step precursor synthesis may present challenges. | Halogen exchange reactions can be scalable, but achieving high selectivity on a large scale can be difficult. |
| Yield & Purity | High yields are reported for the precursor synthesis, and high purity is achievable for the final product. | Potentially high yields if selectivity can be controlled. Purity may be a concern due to potential side products from non-selective reactions. |
| Safety & Environmental | Use of hazardous reagents like phosphorus oxybromide and anhydrous hydrogen fluoride requires stringent safety protocols. Solvents like carbon tetrachloride are being phased out due to environmental concerns. | The use of heavy metal catalysts for selective halogen exchange might pose environmental and purification challenges. |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis routes, the following diagrams are provided.
References
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 1187836-89-0 | Buy Now [molport.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 52208-50-1 | 2,6-Dichloro-3-fluoropyridine [fluoromart.com]
A Comparative Guide to the Application of 6-Bromo-2-(bromomethyl)-3-fluoropyridine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of 6-Bromo-2-(bromomethyl)-3-fluoropyridine, a versatile bifunctional reagent in organic synthesis and medicinal chemistry. We offer a comparative analysis of its reactivity and performance against alternative reagents, supported by detailed experimental protocols and a summary of its utility in the synthesis of biologically active molecules.
Introduction to this compound
This compound is a halogenated pyridine (B92270) derivative featuring two distinct reactive sites: a bromomethyl group at the 2-position and a bromo substituent at the 6-position of the pyridine ring. This unique arrangement allows for selective and sequential functionalization, making it a valuable building block for the synthesis of complex heterocyclic compounds. The presence of a fluorine atom at the 3-position further modulates the electronic properties and reactivity of the pyridine ring.
Comparative Analysis of Reactivity
The utility of this compound lies in the differential reactivity of its two bromine substituents. The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, while the bromo group on the pyridine ring is more amenable to transition-metal-catalyzed cross-coupling reactions.
To objectively assess its performance, we compare it with two common alternatives: 2-Bromo-6-(chloromethyl)pyridine and 2,6-Dibromopyridine.
| Feature | This compound | 2-Bromo-6-(chloromethyl)pyridine | 2,6-Dibromopyridine |
| Reactivity of -CH₂X group | High (SN2) | Moderate (SN2) | N/A |
| Reactivity of Ring-Br | Moderate (Cross-coupling) | Moderate (Cross-coupling) | High (Nucleophilic Aromatic Substitution & Cross-coupling) |
| Selectivity | High for sequential reactions | High for sequential reactions | Lower for selective mono-functionalization |
| Typical Applications | Synthesis of disubstituted pyridines via sequential SN2 and cross-coupling | Similar to the bromo analogue, but with lower reactivity of the chloromethyl group | Synthesis of symmetrical 2,6-disubstituted pyridines |
Key Insights:
-
The bromomethyl group in this compound is more reactive than the chloromethyl group in its chloro-analogue, allowing for milder reaction conditions for nucleophilic substitution.
-
Compared to 2,6-dibromopyridine, this compound offers superior control for the synthesis of unsymmetrical 2,6-disubstituted pyridines due to the distinct reactivity of the two bromine-containing functional groups.
Applications in the Synthesis of Biologically Active Molecules
A significant application of this compound is in the synthesis of novel imidazo[1,5-a]pyridine (B1214698) derivatives, which have been investigated as potential inhibitors of the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes are implicated in cancer immune evasion.
Experimental Protocol: Synthesis of a 5-substituted Imidazo[1,5-a]pyridine Derivative
This protocol is a representative procedure for the synthesis of an imidazo[1,5-a]pyridine derivative using this compound, based on general synthetic methodologies for this class of compounds.
Materials:
-
This compound
-
Substituted 2-aminopyridine (B139424)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aryl boronic acid
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (B91453)/Water mixture
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
Step 1: N-Alkylation
-
To a solution of the substituted 2-aminopyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 6-bromo-3-fluoro-2-(pyridin-2-ylaminomethyl)pyridine intermediate.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine the intermediate from Step 1 (1.0 eq), the desired aryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and sodium carbonate (2.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final 5-substituted imidazo[1,5-a]pyridine derivative.
Signaling Pathway and Experimental Workflow Visualization
The synthesized imidazo[1,5-a]pyridine derivatives are designed to inhibit the IDO1/TDO pathway, which plays a crucial role in tumor immune escape.
The experimental workflow for the synthesis of the target compounds is a sequential process.
Conclusion
This compound is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its differential reactivity allows for the strategic and selective synthesis of complex heterocyclic molecules with potential therapeutic applications. The ability to perform sequential nucleophilic substitution and cross-coupling reactions provides a robust platform for the generation of diverse compound libraries for drug discovery programs. While direct comparative performance data is limited, its reactivity profile, inferred from related compounds, suggests it is a superior choice for the controlled synthesis of unsymmetrical 2,6-disubstituted pyridines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
